Di-tert-dodecyl disulfide

Description

Significance in Chemical Sciences and Engineering

Di-tert-dodecyl disulfide holds considerable significance in both chemical sciences and industrial engineering, primarily due to its role as a key additive and intermediate.

In the realm of chemical sciences , its disulfide bond is central to its utility. This bond can undergo cleavage and formation, participating in redox reactions that are fundamental to various chemical pathways. The compound serves as a reagent in organic synthesis for creating other sulfur-containing molecules. Its stability under a range of conditions makes it a valuable component in synthetic chemistry. The bulky tert-dodecyl groups attached to the sulfur atoms provide steric hindrance, which influences its reactivity compared to less hindered disulfides.

From an engineering perspective, this compound is extensively used as an extreme pressure additive in lubricants. smolecule.com It enhances the performance of neat and soluble cutting oils, cold rolling oils, gear oils, and extreme pressure greases. smolecule.com Its presence in lubricant formulations helps to prevent the corrosion of metals like copper. smolecule.com The compound also functions as a stabilizing agent in industrial processes, including plastics manufacturing. nih.gov

Scope of Academic Inquiry and Research Trajectories

Academic research on this compound has explored its synthesis, properties, and a range of applications, highlighting its versatility.

Synthesis and Characterization: Research has focused on the synthesis of this compound, which is typically achieved through the oxidative coupling of tert-dodecyl mercaptan (TDM). smolecule.com Various methods have been investigated to optimize this process, including the use of catalytic systems like basic resins to facilitate the reaction. Key parameters influencing the synthesis, such as temperature, sulfur-to-mercaptan ratio, and catalyst loading, have been studied to maximize yield and minimize byproducts.

Interaction and Decomposition Studies: A significant area of research involves its interaction within lubricant formulations. Studies have evaluated how it interacts with other additives and base oils to optimize performance characteristics such as thermal stability and anti-wear properties. smolecule.com Research has also been conducted on the decomposition of oils containing this compound on steel surfaces, revealing that the additive can prolong the induction period of decomposition under tribochemical stress. scispace.com

Emerging Applications: More recent research trajectories have begun to explore the potential of this compound in other fields. For instance, its antioxidant properties have been investigated, with studies showing its capacity to scavenge free radicals. There is also interest in its use as a model compound for drug delivery systems, where the disulfide bond can be cleaved under specific biological conditions to release therapeutic agents. This has led to explorations in polymer applications and even vaccine development, where disulfide-conjugated proteins might enhance immune responses.

Environmental and Analytical Studies: The presence and behavior of this compound in the environment have also been a subject of inquiry. It has been identified in plastic marine debris, indicating its potential to leach from plastic products. researchgate.net Furthermore, as an oxidation product of tertiary dodecyl mercaptan, its formation and degradation in aquatic environments are being studied to understand its environmental fate. atamanchemicals.comatamankimya.com

Properties

IUPAC Name |

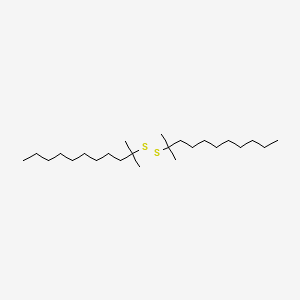

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDIWWJKWAMGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067313 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27458-90-8 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-dodecyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways of Di Tert Dodecyl Disulfide

Oxidative Coupling of Tert-dodecyl Mercaptan

The synthesis of DTDS is typically achieved via the oxidative dimerization of 2-methylundecane-2-thiol, another name for tert-dodecyl mercaptan. smolecule.comchemicalbook.com This reaction fundamentally involves the removal of hydrogen atoms from the thiol groups of two TDM molecules, which then join to form the disulfide bridge. The general transformation can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O (where R = tert-dodecyl group, and [O] is an oxidizing agent)

This coupling can be facilitated through several pathways, primarily categorized into catalytic approaches and methods mediated directly by oxidizing agents. google.com

Catalysis is a cornerstone of efficient DTDS synthesis, offering milder reaction conditions and higher selectivity compared to non-catalytic methods. Basic catalysts are particularly favored as they promote the oxidation of mercaptans by facilitating the formation of reactive thiolate ions. smolecule.com

The use of heterogeneous basic resins is a prominent catalytic strategy for synthesizing DTDS. smolecule.com These solid catalysts, typically based on a polystyrene-divinylbenzene (PS-DVB) matrix, possess functional groups that create an alkaline environment. smolecule.comgoogle.com Anion exchange resins functionalized with groups like ethylenediamine (B42938) or quaternary ammonium (B1175870) provide basic sites that deprotonate the tert-dodecyl mercaptan (TDM), converting the thiol (-SH) into a more reactive thiolate ion (-S⁻). smolecule.com These nucleophilic thiolate ions then undergo oxidative coupling to form the disulfide bond. smolecule.com

The key advantages of using heterogeneous resins include their ease of separation from the reaction mixture and their potential for reusability, which is highly valuable for industrial applications. Research has demonstrated high yields using this method. For instance, one study achieved a significant yield of DTDS using a specific resin under optimized conditions.

Table 1: Example of Heterogeneous Basic Resin Catalysis for DTDS Synthesis

| Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|

| PS-DVB resin functionalized with ethylenediamine | 70°C | 4 hours | 92% |

Data sourced from academic research on catalytic systems for DTDS synthesis.

The reusability of such catalysts has been confirmed over multiple cycles with minimal loss of activity, highlighting their industrial potential.

While basic resins are a dominant focus in the literature for DTDS, the broader field of mercaptan oxidation suggests other catalytic systems could be applicable. Various metal-based catalysts are known to effectively catalyze the oxidation of thiols to disulfides. These include salts of copper, cobalt, iron, and nickel. google.com For example, copper salts can be used in conjunction with a base to facilitate the oxidation process. google.com Organocatalysts, such as certain guanidine (B92328) bases and triphenylphosphine, have also been shown to be effective for disulfide synthesis under mild conditions, often achieving very rapid reactions. acs.org Additionally, some studies have explored the use of molybdenum compounds, like dichlorodioxomolybdenum(VI), to catalyze the oxidation of thiols with dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

The synthesis of disulfides from mercaptans can be achieved directly using a variety of oxidizing agents. The choice of oxidant is crucial as it can influence reaction conditions and by-product formation. Common oxidizing agents used for this type of transformation include:

Oxygen/Air: In the presence of a suitable catalyst, often a basic one, oxygen from the air can serve as the primary oxidant in a cost-effective and environmentally friendly process. google.comgoogle.com

Hydrogen Peroxide (H₂O₂): This is a clean oxidizing agent, as its primary byproduct is water. The reaction is often catalyzed by metal ions. google.comgoogle.com

Dimethyl Sulfoxide (DMSO): DMSO can act as a mild oxidant for the conversion of mercaptans to disulfides, particularly at elevated temperatures or with the use of an activator. google.combiolmolchem.com One of the byproducts of this reaction is dimethyl sulfide (B99878). biolmolchem.com

Other oxidants mentioned in the broader chemical literature for this transformation include nitric acid and potassium ferrocyanide, although these may be less selective. google.com

Catalytic Approaches for Synthesis

Industrial-Scale Production and Process Optimization

For the industrial production of Di-tert-dodecyl disulfide, meticulous control and optimization of reaction parameters are essential to maximize yield and product purity while minimizing costs and reaction time. The oxidative coupling of tert-dodecyl mercaptan remains the core industrial process, with a significant focus on catalytic methods due to their efficiency and the potential for catalyst recycling.

Optimizing reaction conditions is a critical aspect of synthesizing DTDS on a large scale. Several key parameters are carefully controlled to ensure an efficient and selective process. smolecule.com

Temperature: The reaction temperature is managed to find a balance between reaction kinetics and the stability of the catalyst and product. Higher temperatures generally increase the reaction rate but can lead to catalyst degradation or the formation of unwanted byproducts. smolecule.com

Stoichiometry (Sulfur-to-Mercaptan Ratio): When elemental sulfur is used as the oxidant in conjunction with a basic catalyst, the molar ratio of sulfur to tert-dodecyl mercaptan is a critical parameter. An optimized ratio is necessary to favor the formation of the desired disulfide over higher-order polysulfides. smolecule.com

Catalyst Loading: The amount of catalyst used, typically expressed as a weight percentage relative to the mercaptan, must be sufficient to ensure an efficient turnover rate without being excessive, which would be uneconomical. smolecule.com

The following table summarizes typical optimized parameters for the industrial synthesis of DTDS using basic resin catalysis.

Table 2: Optimized Parameters for Industrial DTDS Synthesis

| Parameter | Optimized Range | Rationale |

|---|---|---|

| Temperature | 50–80°C | Balances reaction kinetics with catalyst and product stability. smolecule.com |

| Sulfur-to-Mercaptan Molar Ratio | 0.5–1.0 | Minimizes the formation of polysulfide byproducts. smolecule.com |

| Catalyst Loading (wt% relative to TDM) | 5–10 wt% | Ensures an efficient reaction rate and catalyst turnover. smolecule.com |

Catalyst Reusability and Efficiency in Industrial Processes

Research has highlighted the efficacy of polystyrene-divinylbenzene (PS-DVB) resins functionalized with amine groups, such as ethylenediamine (EDA). These solid catalysts provide basic sites that facilitate the deprotonation of the mercaptan to the highly reactive thiolate ion, which then undergoes oxidative coupling to form the disulfide. High yields of this compound, reaching up to 92%, have been reported using these resin-based systems under optimized conditions.

A key advantage of these catalysts is their robust reusability. Studies have demonstrated that functionalized basic resins can be used for multiple reaction cycles with minimal loss of catalytic activity. For instance, some catalysts maintain over 95% of their initial activity after being reused in more than five cycles. This durability is a significant benefit for industrial processes, as it reduces catalyst consumption and waste, thereby lowering operational costs.

In contrast, while homogeneous catalysts like alkali metal hydroxides (e.g., Sodium hydroxide) can also catalyze the reaction, they present significant challenges in industrial settings. Their separation from the final product is complex and often results in lower yields, typically in the range of 70-75%. The operational advantages of heterogeneous systems, therefore, make them the preferred choice for large-scale production.

Phase transfer catalysis (PTC) represents another efficient methodology. nitrkl.ac.inresearchgate.net This technique utilizes catalysts like quaternary ammonium or phosphonium (B103445) salts to facilitate the transfer of reactants between different phases (e.g., an aqueous phase and an organic phase), enabling the reaction to proceed under milder conditions with high selectivity. nitrkl.ac.inresearchgate.net The ease of catalyst recovery and recycling in some PTC systems also contributes to their industrial appeal. nitrkl.ac.in

| Catalyst Type | Example | Typical Yield (%) | Reusability | Key Industrial Advantage |

|---|---|---|---|---|

| Heterogeneous Basic Resin | PS-DVB functionalized with Ethylenediamine | ~92 | >5 cycles with >95% activity retention | Easy separation and recovery, high yield |

| Homogeneous Base | Sodium Hydroxide (NaOH) | 70-75 | Difficult to recover and reuse | Low cost of catalyst material |

| Phase Transfer Catalyst | Quaternary Ammonium Salts | High | Varies; can be recycled nitrkl.ac.in | Mild reaction conditions, high selectivity nitrkl.ac.inresearchgate.net |

Isomerization Studies in this compound Synthesis

The term "this compound" is often a simplification, as the compound is typically a complex mixture of isomers. scbt.comstarshinechemical.com This isomeric complexity originates from its precursor, tert-dodecyl mercaptan (TDM). TDM is commercially produced via the reaction of hydrogen sulfide with branched C12 olefins, which are themselves derived from the oligomerization of propylene (B89431) (propylene tetramer) or isobutylene (B52900) (isobutylene trimer). google.com These oligomerization processes yield a wide array of C12 isomers.

Consequently, the "tert-dodecyl" group in the final disulfide product is not a single, defined structure but rather a collection of various highly branched twelve-carbon alkyl groups. The synthesis process, which involves the oxidative coupling of two TDM molecules, preserves this isomeric distribution. Therefore, the final product, this compound, inherently contains numerous constitutional isomers.

By-product Formation and Control in Synthetic Routes

The primary goal in the synthesis of this compound is the selective oxidation of the thiol groups of two tert-dodecyl mercaptan molecules to form a single disulfide bond. However, side reactions can lead to the formation of undesirable by-products, principally organic polysulfides.

Organic polysulfides (RSn-R, where n > 2) are common by-products in disulfide synthesis, particularly when elemental sulfur is used in the reaction. google.com The formation of di-(tert-dodecyl) trisulfide (n=3), tetrasulfide (n=4), and higher-order polysulfides can occur. The relative proportions of these by-products depend significantly on the reaction conditions, especially the stoichiometry of the reactants. google.com

Control over by-product formation is achieved by carefully managing key reaction parameters:

Stoichiometry: The molar ratio of the oxidizing agent to the mercaptan is critical. In syntheses involving elemental sulfur, adjusting the sulfur-to-mercaptan ratio can selectively favor the formation of disulfides over polysulfides. google.com

Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Highly selective catalysts will favor the formation of the disulfide bond while minimizing over-oxidation or the incorporation of additional sulfur atoms.

Reaction Conditions: Temperature and reaction time are crucial variables. Optimizing these parameters can maximize the yield of the desired disulfide while limiting the formation of by-products. For example, a 92% yield of the disulfide was achieved at 70°C over 4 hours using a specific basic resin catalyst.

Reactivity and Mechanistic Investigations of Di Tert Dodecyl Disulfide

Disulfide Bond Formation and Cleavage Mechanisms

The chemistry of Di-tert-dodecyl disulfide is fundamentally centered on the formation and cleavage of its sulfur-sulfur (S-S) bond. The formation of this compound typically occurs through the oxidative coupling of its corresponding thiol, tert-dodecyl mercaptan (TDM). smolecule.com This process involves the dimerization of two thiol molecules, often facilitated by an oxidizing agent or a catalyst, to form the stable disulfide bridge. smolecule.comsmolecule.com

The cleavage of the disulfide bond in this compound can proceed through several pathways, most notably reduction or thiol-disulfide exchange. Reduction, using agents like lithium aluminum hydride, breaks the S-S bond to yield two thiol molecules. However, a more common and mechanistically significant pathway in many systems is the thiol-disulfide exchange. wikipedia.orgnih.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov In this process, a nucleophilic thiolate anion (RS⁻) attacks one of the sulfur atoms of the this compound molecule. This leads to the formation of a transient, linear trisulfide-like transition state, resulting in the cleavage of the original disulfide bond and the formation of a new one. nih.govnih.gov The reversibility of this exchange is crucial for the dynamic nature of disulfide-containing systems. nih.gov

Radical-Mediated Disulfide Exchange Reactions

This compound is known to participate in radical-mediated disulfide exchange reactions. This class of reactions is distinct from the thiol-disulfide exchange as it involves radical intermediates rather than anionic nucleophiles. Such reactions can be initiated, for example, by ultrasonic irradiation. The mechanism involves the homolytic cleavage of a bond to generate a thiyl radical, which can then attack the disulfide bond, propagating an exchange process. rsc.org

The kinetics of radical-mediated disulfide exchange reactions involving this compound are significantly influenced by the solvent environment. Research indicates that nonpolar halogenated solvents are particularly effective for this transformation.

| Solvent | Relative Efficacy | Notes | Citation |

|---|---|---|---|

| Chloroform (B151607) | Optimal | Promotes radical-mediated disulfide exchange. | |

| Bromoform (B151600) | Optimal | Promotes radical-mediated disulfide exchange. | |

| Tetrahydrofuran (THF) | Poor | Requires additives like iodomethane (B122720) to proceed effectively. |

The data highlights a clear preference for less polar environments for this radical pathway, suggesting that polar solvents may hinder the reaction, necessitating the use of additives to facilitate the exchange.

The most defining structural feature of this compound is the presence of two bulky tert-dodecyl groups. These groups exert profound steric hindrance around the disulfide bond, which significantly impacts its reactivity.

The steric bulk of the tert-dodecyl substituents slows the kinetics of disulfide exchange reactions when compared to less hindered analogues. For instance, the reaction rate for this compound is notably slower than that of Di-tert-butyl disulfide, which itself is more hindered than linear disulfides. This effect is attributed to the difficulty of the attacking species (a radical or nucleophile) in accessing the sulfur atoms. rsc.org

Theoretical studies on the sterically similar di-t-butyl disulfide have shown that the thiolate-disulfide exchange prefers an SN2 displacement pathway with a calculated activation barrier of 9.8 kcal/mol. researchgate.net This preference for a direct displacement mechanism over a more stable intermediate is a direct consequence of steric hindrance. researchgate.net

| Compound | Relative Steric Hindrance | Effect on Reaction Kinetics | Citation |

|---|---|---|---|

| Linear Disulfides (e.g., Dibutyl disulfide) | Low | Faster reaction rates. | |

| Di-tert-butyl disulfide | High | Slower reaction rates compared to linear analogues. | |

| This compound | Very High | Significantly reduced reaction kinetics compared to smaller analogues. |

Nucleophilic Substitution Reactions Involving this compound

This compound can act as a substrate in nucleophilic substitution reactions. evitachem.com In these reactions, a nucleophile attacks one of the electrophilic sulfur atoms of the disulfide bond, leading to the displacement of a tert-dodecyl thiolate as the leaving group. ibchem.com This is the fundamental mechanism behind the previously discussed thiol-disulfide exchange, but it can also occur with other nucleophiles. The significant steric hindrance from the tert-dodecyl groups suggests that these reactions would proceed via an SN2 mechanism, as an SN1 pathway involving a highly unstable sulfenium cation is unlikely. The rate of such reactions is expected to be slower than for less sterically encumbered disulfides. masterorganicchemistry.com

Degradation Pathways and Stability Under Various Conditions

While considered a stable compound valuable in applications such as lubricants, this compound is susceptible to degradation under specific environmental conditions. smolecule.comchemsrc.com Its stability is compromised by factors such as high temperatures and the presence of oxidizing agents. chemsrc.com

Investigations into the stability of this compound show a clear sensitivity to both thermal and oxidative stress.

Thermal Degradation : The compound is sensitive to excessive heat and light. chemsrc.com While it has a high boiling point of 321°C, prolonged exposure to high temperatures can lead to decomposition. chemsrc.com This sensitivity is suggested by observations in food science, where the concentration of this compound in tea aroma has been noted to decrease during processing, a change attributed to thermal or oxidative degradation. In contrast, related di-tert-dodecyl polysulfides, which contain more than two sulfur atoms, exhibit greater thermal resilience.

Oxidative Degradation : this compound is reactive towards oxidizing agents. chemsrc.comtcichemicals.com Oxidation can lead to the formation of corresponding sulfoxides and sulfones. Studies on the antioxidant properties of related dialkyl polysulfides found that while tetrasulfides could scavenge peroxyl radicals at elevated temperatures, disulfides did not show significant antioxidant activity at 37°C, indicating a lower reactivity towards certain radicals under those conditions. nih.gov Furthermore, analysis of the degradation of tert-dodecyl mercaptan has shown that while this compound is an expected oxidation product, its detected levels did not always account for the total degradation of the mercaptan, implying that other degradation pathways for the disulfide may also exist. atamankimya.com

| Condition | Effect on this compound | Potential Products | Citation |

|---|---|---|---|

| Excessive Heat / Light | Degradation / Decomposition | Not specified | chemsrc.com |

| Reaction with Oxidizing Agents | Oxidation | Sulfoxides, Sulfones | chemsrc.com |

| Moisture | Moisture sensitive | Not specified | chemsrc.com |

Identification of Degradation Products (e.g., Tert-dodecanethiol)

The degradation of this compound can proceed through various pathways, including reduction, oxidation, and tribochemical reactions, leading to the formation of several key products. The most prominent degradation product is tert-dodecanethiol, which is also its precursor via oxidative coupling. evitachem.com

Under reductive conditions, the disulfide bond (-S-S-) in this compound is cleaved, yielding two molecules of tert-dodecanethiol (also known as tert-dodecyl mercaptan). Conversely, the oxidation of tert-dodecanethiol is a primary route to the formation of this compound. atamanchemicals.comatamankimya.comatamankimya.com Experimental studies on the degradation of tert-dodecanethiol have detected this compound as an expected oxidation product. atamanchemicals.comatamankimya.com In one such study in an unventilated algal environment, this compound was detected at concentrations of 0.2-0.3 mg/l. atamanchemicals.comatamankimya.com However, the observed levels of the disulfide did not fully account for the total degradation of the mercaptan, implying that other degradation mechanisms are also at play. atamanchemicals.comatamankimya.comatamankimya.com

Oxidative degradation of this compound can lead to the formation of sulfoxides and sulfones. Furthermore, its presence in tea aroma has been noted to decrease during processing, which suggests a susceptibility to thermal or oxidative degradation under those conditions.

In the context of lubrication, this compound undergoes tribochemical decomposition. When used as an additive in hydrocarbon oils on steel surfaces, it can react with the nascent metal surface under friction. researchgate.netjst.go.jp This tribochemical reaction leads to the formation of iron sulfide (B99878), which in turn decreases the catalytic activity of the steel surface and reduces the decomposition of the base oil. jst.go.jp

Table 1: Degradation Products of this compound and Formation Conditions

| Degradation Product | Formation Condition | Description | Citation |

| Tert-dodecanethiol | Reduction | Cleavage of the disulfide bond yields the corresponding thiol. | |

| Sulfoxides and Sulfones | Oxidation | The disulfide is oxidized to form sulfoxides and sulfones. | |

| Iron Sulfide | Tribochemical Reaction | Forms on nascent steel surfaces when used as a lubricant additive under friction. | jst.go.jp |

Comparison with Polysulfides and Linear Analogs

The reactivity of this compound is significantly influenced by its structure, particularly the bulky tertiary dodecyl groups and the nature of the sulfur-sulfur bond. Comparisons with polysulfides and linear disulfide analogs reveal key differences in thermal stability and reactivity.

Comparison with Polysulfides:

Polysulfides, such as di-tert-dodecyl pentasulfide, contain more than two sulfur atoms in the sulfur chain (-Sn-, where n > 2). This extended sulfur chain generally imparts greater thermal stability compared to disulfides. For this reason, di-tert-dodecyl polysulfides are often favored for high-stress applications, such as extreme pressure lubricant additives. nipponsteel.com Research on the radical scavenging activity of dialkyl polysulfides (RSnR) has shown that at elevated temperatures (100°C), tetrasulfides can effectively scavenge peroxyl radicals, whereas disulfides and trisulfides show no significant inhibitory effect on oxidation at 37°C. nih.gov

Comparison with Linear Analogs:

A primary distinguishing feature of this compound is the significant steric hindrance imparted by the two bulky tert-dodecyl groups. This steric shielding reduces the accessibility of the disulfide bond, thereby lowering its reactivity compared to its linear analogs, such as dibutyl disulfide. This reduced reactivity also suggests that linear disulfides are likely to degrade more rapidly than their branched counterparts due to less steric protection.

Studies on various organic disulfides have established that acyclic (linear) disulfides generally exhibit different reactivity profiles compared to cyclic structures. scispace.comresearchgate.net Furthermore, research into the thermodynamics of ligand exchange on nanocrystal surfaces has demonstrated that branched alkylthiols, due to steric hindrance, lead to less exothermic reactions and a smaller loss of entropy compared to their linear counterparts. acs.org This is attributed to the reduced efficiency of van der Waals interactions between the packed branched ligands. acs.org This principle of steric influence on intermolecular forces and reactivity is directly applicable to the comparison between branched this compound and its unbranched, linear analogs.

Table 2: Comparative Properties of this compound, Polysulfides, and Linear Disulfides

| Compound Type | Key Structural Feature | Relative Thermal Stability | Relative Reactivity | Primary Reason for Difference | Citation |

| This compound | Branched alkyl groups (-C(CH₃)₂-R) | Moderate | Lower | Significant steric hindrance from tert-dodecyl groups. | |

| Di-tert-dodecyl Polysulfide | Multiple sulfur atoms (-Sn-, n>2) | Higher | Varies with 'n' and conditions | Longer sulfur chain enhances thermal resilience. | nih.gov |

| Linear Alkyl Disulfide (e.g., Dibutyl disulfide) | Linear alkyl chains | Lower | Higher | Less steric hindrance, allowing easier access to the disulfide bond. |

Applications in Advanced Materials and Chemical Processes

Tribological Applications as an Extreme Pressure Additive

Di-tert-dodecyl disulfide (DtDDS) is a well-established organosulfur compound extensively used as an extreme pressure (EP) additive in a variety of lubricants. Its principal role is to mitigate severe wear and prevent the seizure of interacting metallic components under high-stress conditions where the protective lubricant film is compromised. The efficacy of DtDDS stems from the characteristics of its tert-dodecyl groups and the reactivity of its disulfide bond.

Under the extreme loads and pressures encountered in applications like gear systems and metalworking, the hydrodynamic or elastohydrodynamic lubricant film can thin and eventually break down, leading to direct metal-to-metal contact. DtDDS enhances lubricant performance by chemically reacting with the metal surfaces at the elevated temperatures generated by friction. This reaction forms a sacrificial, protective surface layer that prevents catastrophic failure.

The inclusion of DtDDS in base oils significantly boosts their extreme pressure capabilities. This is often quantified using standardized tests, such as the four-ball test, which measures a lubricant's weld load and anti-wear properties. The relatively weak sulfur-sulfur (S-S) bond in the DtDDS molecule is designed to cleave under these high-stress conditions, releasing reactive sulfur that can then interact with the metallic surface. This targeted reactivity ensures that the protective film is formed precisely when and where it is needed most.

The anti-wear and friction-modifying actions of this compound are directly related to the formation of a protective tribofilm. In less severe, mixed-lubrication regimes, the additive may physically adsorb to the surfaces, providing a modest reduction in friction. However, its primary function is executed under boundary lubrication conditions, where contact between surface asperities is significant.

The mechanism involves the thermal decomposition of DtDDS at these high-temperature contact points. The released sulfur species then chemically react with the iron on the steel surface, creating a new surface layer with low shear strength. This film is more easily sheared than the underlying metal, which effectively reduces both adhesive wear and the coefficient of friction. myskinrecipes.com The large, branched tert-dodecyl groups play a crucial role in ensuring the additive's solubility in the base oil and modulating the reactivity of the disulfide bond.

The interaction between DtDDS and bearing steel is a complex tribochemical process governed by factors such as temperature, pressure, sliding velocity, and the chemical environment of the lubricant.

| Analytical Technique | Key Finding | Reference |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Confirmed the formation of an iron sulfide (B99878) (FeS) layer on bearing steel surfaces after tribological testing with DtDDS-containing lubricant. | jst.go.jp |

| Mass Spectrometry (in-situ) | Showed that the presence of DtDDS delays the onset of lubricant decomposition, attributed to the formation of a passivating iron sulfide and hydrocarbon sulfide layer. | fraunhofer.de |

| Ball-on-Disk Tribometer | Demonstrated that the tribochemical reaction between the additive and the nascent steel surface reduces the decomposition of the base oil. | scispace.com |

This compound is a vital component in the formulation of numerous industrial lubricants designed for high-performance applications. myskinrecipes.com Its solubility in various base stocks and its effectiveness as an EP agent make it a versatile choice.

Cutting Oils: In metalworking fluids, DtDDS provides critical extreme pressure protection that prevents the tool and workpiece from welding together under the intense heat and pressure of machining operations. smolecule.com This leads to better surface finishes on the machined parts, longer tool life, and lower energy consumption. It is particularly valuable in severe operations such as broaching, tapping, and drawing.

Gear Oils: For both industrial and automotive gear oils, DtDDS is employed to protect gear teeth from various modes of failure like scuffing and adhesive wear, especially in high-torque applications such as hypoid gears. smolecule.comresearchgate.net Formulation studies aim to determine the optimal concentration of DtDDS, often in synergy with other additives like corrosion inhibitors, antioxidants, and friction modifiers, to create a balanced lubricant that meets the demanding specifications of modern machinery. researchgate.net

| Compound Name |

|---|

| This compound (DtDDS) |

| Iron Sulfide (FeS) |

| Zinc dialkyldithiophosphate (ZDDP) |

Tribochemical Interactions with Bearing Steel Surfaces

Role in Polymer Science and Engineering

This compound (DTDDS) is a significant compound in polymer science, contributing to the stability, functionality, and innovative design of polymeric materials. Its applications range from enhancing the thermal stability of commercial plastics to enabling the creation of advanced smart materials.

This compound serves as a highly effective thermal stabilizer, particularly for methyl methacrylate-containing polymers such as poly(methyl methacrylate) (PMMA). google.com During high-temperature processing like extrusion, polymers can degrade, leading to an increase in residual monomer content and a decrease in molecular weight, which adversely affects the material's properties. DTDDS is added to the polymer to mitigate this thermal degradation. google.com

Research has demonstrated the outstanding stabilizing effect of di-tertiary-alkyl disulfides on methyl methacrylate (B99206) polymers. google.com In comparative studies, DTDDS has shown superior performance over traditional stabilizers like n-dodecyl mercaptan. For instance, when stabilizing a methyl methacrylate/ethyl acrylate (B77674) copolymer, the addition of a very small amount of DTDDS (0.005 wt. %) allowed for a 56% improvement in extruder output compared to polymer stabilized with a much higher concentration of n-dodecyl mercaptan (0.1 wt. %). google.com The amount of DTDDS required was only 1/20th the amount of the conventional stabilizer to achieve the same level of residual monomer at a significantly higher production rate. google.com

The stabilizer can be incorporated either by blending it with polymer granules before extrusion or by adding it to the monomer mixture prior to polymerization. google.com In both cases, the presence of DTDDS effectively reduces the residual monomer content in the final extruded polymer, indicating enhanced thermal stability. google.com

Table 1: Comparative Performance of this compound as a Thermal Stabilizer

| Stabilizer | Concentration (wt. %) | Extruder Output (lbs/hr) | Residual Monomer (%) |

|---|---|---|---|

| None (Control) | 0 | 5000 | 0.6 |

| n-dodecyl mercaptan | 0.1 | 5000 | 0.5 |

| This compound | 0.005 | 7800 | 0.5 |

Data derived from studies on a methyl methacrylate/ethyl acrylate (99/1) copolymer. google.com

The disulfide bond (-S-S-) is a dynamic covalent bond, meaning it can be cleaved and reformed in response to specific triggers. rsc.org This characteristic is exploited to create "smart" or stimuli-responsive polymers that change their properties in response to environmental changes. rsc.org this compound can be incorporated into polymer structures to impart sensitivity to redox conditions.

Polymers containing disulfide linkages are particularly valuable in biomedical applications like drug delivery. rsc.org The disulfide bond is relatively stable in the extracellular environment but can be readily cleaved in the intracellular environment, which has a much higher concentration of reducing agents like glutathione (B108866) (GSH). rsc.org This difference allows for the design of polymer-based nanocarriers (e.g., micelles or nanoparticles) that can encapsulate a therapeutic agent, travel stably through the bloodstream, and then release the drug specifically inside target cells upon cleavage of the disulfide bond. rsc.org

Research has shown that polymers incorporating disulfide functionalities, such as those derived from or modeled by DTDDS, can be conjugated with therapeutic molecules. These systems demonstrate effective cellular uptake and subsequent drug release under the reducing conditions found within cells. This targeted release mechanism is crucial for increasing the efficacy of treatments while minimizing systemic toxicity.

The synthesis of cyclic polymers, or macrocycles, is a specialized area of polymer chemistry that yields materials with unique topologies and properties compared to their linear counterparts. rsc.org One strategy for creating these cyclic structures is through ring-closure reactions, where the two ends of a linear polymer chain are joined together. rsc.org

The formation of a disulfide bond via oxidative linkage is a viable method for this cyclization process. A linear polymer precursor synthesized with a thiol group at each end can be induced to form a cyclic structure through an intramolecular oxidation reaction. This reaction couples the two thiol groups to form a disulfide bridge, effectively closing the loop. The synthesis of this compound itself involves the oxidative coupling of the corresponding tert-dodecyl mercaptan, demonstrating the fundamental chemistry used in this approach. smolecule.com This strategy can be applied to create a variety of cyclic polymer architectures. rsc.org

The dynamic nature of the disulfide bond makes it an excellent candidate for designing self-healing polymer networks. researchgate.netdoi.org These materials can autonomously repair damage, extending their lifespan and improving their reliability. The healing mechanism relies on the reversible exchange of disulfide bonds within the polymer matrix. doi.org

When a disulfide-containing polymer is cut or damaged, the polymer chains at the damaged surfaces can be reconnected by stimulating disulfide metathesis (exchange reactions). doi.org This process can be triggered by external stimuli such as heat or light. doi.org The exchange can occur between two disulfide bonds or, more commonly, through a thiol-disulfide exchange mechanism, which can be initiated by the presence of free thiol groups in the material. doi.org This dynamic bond exchange allows the polymer network to re-form across the damaged interface, restoring the material's integrity and mechanical properties. researchgate.net

For example, a self-healing polyacrylate system has been developed by incorporating crosslinking agents that contain disulfide bonds. researchgate.net These materials exhibit good toughness and self-healing capabilities, with studies showing that the disulfide groups can exchange upon heating to renew the crosslinks across damaged surfaces. researchgate.net Combining these dynamic covalent bonds with other reversible interactions, such as hydrogen bonds, can create dual-network materials with exceptionally high tensile strength and elongation at break. researchgate.net

Reagent in Organic Synthesis

This compound is a stable organosulfur compound that serves as a valuable reagent in organic synthesis for creating other sulfur-containing molecules. evitachem.com Its stability under various reaction conditions makes it a reliable starting material.

DTDDS can be used to synthesize organic polysulfides, which are compounds containing a chain of three or more sulfur atoms (R-Sₓ-R, where x > 2). google.comontosight.ai This can be achieved by reacting the disulfide with elemental sulfur, which inserts sulfur atoms into the -S-S- bond to form trisulfides, tetrasulfides, and higher-order polysulfides. google.com Conversely, reacting a high-sulfur-content polysulfide with a mercaptan can produce a lower-sulfur-content polysulfide or a disulfide. google.com

Furthermore, the disulfide bond in DTDDS can undergo other transformations. It can be reduced using appropriate reducing agents to yield two molecules of the corresponding tert-dodecyl mercaptan (thiol). The disulfide can also participate in nucleophilic substitution reactions, where a nucleophile attacks one of the sulfur atoms, leading to the cleavage of the disulfide bond and the formation of a new sulfur-containing compound.

Model Compound for Disulfide Bond Studies in Chemical and Biochemical Systems

This compound (DTDDS) serves as a significant model compound for investigating the formation and cleavage of disulfide bonds, processes that are fundamental to understanding protein folding and stability in biological systems. The unique structural characteristics of DTDDS, particularly the presence of bulky tert-dodecyl groups, provide a simplified yet relevant system for studying the complex behavior of disulfide bridges found in more intricate biomolecules.

The primary mechanism of action that makes DTDDS a valuable model involves the reversible formation and cleavage of its disulfide bond. It participates in redox reactions, cycling between its oxidized disulfide state and a reduced thiol state, which mirrors the activity of disulfide bonds in various biochemical pathways. This allows researchers to explore the thermodynamics and kinetics of thiol-disulfide exchange reactions, which are critical for the correct folding and functional regulation of proteins. nih.gov

A key area of study is the influence of steric hindrance on reaction kinetics. The large tert-dodecyl groups in DTDDS create significant steric bulk around the disulfide bond. This feature allows for comparative studies against less hindered disulfides, providing insight into how molecular architecture affects the accessibility and reactivity of the -S-S- bond.

Table 1: Comparative Reactivity of Disulfides

| Compound | Key Structural Feature | Impact on Reactivity |

|---|---|---|

| This compound | Bulky tert-dodecyl groups | Introduces significant steric hindrance, leading to slower reaction kinetics in disulfide exchange reactions compared to linear or smaller analogs. |

| Dibutyl disulfide | Linear alkyl groups | Less steric hindrance allows for faster reactivity compared to DTDDS. |

| Di-tert-butyl disulfide | Smaller tert-alkyl groups | Exhibits slower reaction kinetics than linear disulfides but is generally more reactive than DTDDS due to less steric bulk. |

Research has also utilized DTDDS to understand how different solvents impact disulfide exchange reactions, noting that solvents like chloroform (B151607) and bromoform (B151600) are optimal for certain radical-mediated exchanges.

The fundamental chemical reactions of DTDDS are central to its application as a model compound. Its ability to undergo predictable oxidation and reduction reactions allows for controlled studies of the disulfide bond's behavior under various chemical environments.

Table 2: Key Reactions of this compound in Model Studies

| Reaction Type | Description | Reagents | Products | Relevance to Model Studies |

|---|---|---|---|---|

| Reduction | The disulfide bond is cleaved to form two thiol groups. | Reducing agents such as lithium aluminum hydride. | 2-methylundecane-2-thiol | Simulates the reduction of disulfide bridges in proteins by biological reductants like glutathione. |

| Oxidation | The sulfur atoms are oxidized. | Oxidizing agents. | Sulfoxides and sulfones. | Models the oxidative stress and damage pathways affecting sulfur-containing residues in proteins. |

| Thiol-Disulfide Exchange | A thiol reacts with the disulfide bond, leading to a new disulfide and a new thiol. | Thiols (R'-SH) | Mixed disulfides and the corresponding thiol of DTDDS. | Fundamental for studying disulfide bond rearrangement and isomerization in protein folding and enzyme regulation. nih.gov |

By providing a stable, yet reactive, disulfide bond within a sterically defined environment, this compound offers a valuable tool for elucidating the principles governing disulfide chemistry in both synthetic and biological contexts.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dibutyl disulfide |

| Di-tert-butyl disulfide |

| Lithium aluminum hydride |

| Chloroform |

| Bromoform |

| 2-methylundecane-2-thiol |

| Sulfoxides |

| Sulfones |

Analytical Characterization and Detection of Di Tert Dodecyl Disulfide

Spectroscopic and Chromatographic Methods for Compound Characterization

A combination of chromatographic and spectroscopic techniques provides a full profile of Di-tert-dodecyl disulfide, confirming its identity, purity, and structural integrity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. In GC-MS analysis, the compound is identified by its specific retention time and its mass spectrum. jneonatalsurg.com The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight. jneonatalsurg.com For instance, a molecular ion with a mass-to-charge ratio (m/z) of 402.8 has been reported, which aligns with the compound's molecular formula of C24H50S2. jneonatalsurg.com The NIST Mass Spectrometry Data Center lists a specific entry for this compound under NIST Number 234845. nih.gov

The purity of a sample can also be determined using GC by assessing the relative area of the peak corresponding to this compound compared to other components in the chromatogram. tcichemicals.com This method is effective for analyzing the compound in complex mixtures, such as in Ayurvedic formulations where it has been identified as a bioactive component. researchgate.netresearchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C24H50S2 | jneonatalsurg.com |

| Molecular Weight | 402.78 g/mol | tcichemicals.com |

| Molecular Ion (m/z) | 402.8 | jneonatalsurg.com |

| NIST Number | 234845 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantification

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the quantification of disulfide compounds. For related disulfides like dibenzyl disulfide (DBDS), HPLC methods have been developed for its determination in industrial oils. nih.gov These methods often involve a liquid-liquid extraction step to isolate the analyte from the matrix prior to chromatographic analysis. nih.gov While a specific HPLC method for this compound was not detailed in the search results, the principles of using a C18 or similar reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water mixture) and UV detection would be applicable for its quantification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Isomer-Specific Analysis

Given that this compound often exists as a mixture of isomers, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offers a powerful approach for their separation and specific detection. lcms.com The Human Metabolome Database (HMDB) provides predicted LC-MS/MS spectra for Bis(2-methylundecan-2-yl) Disulfide, a specific isomer of this compound. hmdb.ca These predicted spectra, with different collision energies (e.g., 10V and 20V), show characteristic fragmentation patterns that can be used for unambiguous identification of specific isomers in a complex mixture. hmdb.ca High-throughput LC/MS-based screening methods have also been developed for identifying disulfide-containing fragments that bind to proteins, highlighting the versatility of this technique. nih.gov

Table 2: Predicted LC-MS/MS Spectral Data for a this compound Isomer

| Isomer | Spectrum Type | Collision Energy | Key Feature | Reference |

| Bis(2-methylundecan-2-yl) Disulfide | Positive-QTOF | 10V | splash10-0udi-0220900000-44f7c19c096f5da4e250 | hmdb.ca |

| Bis(2-methylundecan-2-yl) Disulfide | Positive-QTOF | 20V | splash10-0gbi-0910000000-7c7a522513470776b979 | hmdb.ca |

Surface Analytical Techniques for Tribochemical Studies

The performance of this compound as a lubricant additive is intrinsically linked to its ability to form protective films on metal surfaces under friction. Surface-sensitive analytical techniques are therefore essential for understanding these tribochemical reactions.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique used to determine the elemental composition and chemical state of elements on the top few nanometers of a material's surface. thermofisher.com In tribological studies, XPS is employed to analyze the composition of tribofilms formed from lubricant additives.

For instance, studies on related sulfur-containing additives like dibenzyl disulfide and di(tert-dodecyl) penta-sulfide have utilized XPS to investigate the chemical nature of the films formed on steel surfaces after friction tests. nipponsteel.comnasa.gov These analyses can distinguish between different chemical states of sulfur (e.g., sulfides, sulfates) and other elements present on the surface, such as iron and oxygen. nasa.gov By analyzing the wear scars, researchers can determine that in severe wear conditions, a sulfide (B99878) layer is formed, often at the expense of the native oxide layer. nasa.gov The thickness and composition of these tribofilms can be further probed by combining XPS with argon ion sputtering to create depth profiles. nasa.gov This provides critical insights into the mechanism by which disulfide additives provide extreme pressure and anti-wear protection.

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is a non-destructive method that is frequently coupled with scanning electron microscopy (SEM) to provide elemental information about the micro-regions being imaged. thermofisher.com The process involves bombarding a sample with a focused beam of electrons, which excites electrons in the sample's atoms. bruker.com When an electron from an inner shell is ejected, a higher-energy electron from an outer shell falls to fill the vacancy. The excess energy is released as an X-ray, the energy of which is characteristic of the element from which it was emitted. wikipedia.orgbruker.com

In the context of this compound (C₂₄H₅₀S₂), EDS analysis serves as a tool for elemental confirmation. thermofisher.com By scanning a sample of the compound, the detector would identify the presence of its constituent elements. The molecular formula indicates that the primary detectable elements are Carbon (C) and Sulfur (S). nih.gov Hydrogen (H), the third constituent element, is generally not detectable by standard EDS systems due to its low atomic number and the emission of a very low-energy X-ray that is typically absorbed before detection.

The analysis provides a qualitative and semi-quantitative assessment of the elemental composition. The resulting EDS spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies for carbon and sulfur. The relative intensity of these peaks can give an estimation of the elemental abundance in the analyzed area. This technique is invaluable for confirming the purity of a sample, identifying contaminants, and analyzing the spatial distribution of elements on a surface. bruker.com

| Element | Chemical Symbol | Presence in Compound | Detectable by EDS | Expected EDS Peaks |

| Carbon | C | Yes | Yes | Kα |

| Hydrogen | H | Yes | No | N/A |

| Sulfur | S | Yes | Yes | Kα, Kβ |

Table 1: Elemental Detection of this compound via EDS.

Methods for Quantification of Reaction Intermediates and Degradation Products

The quantification of reaction intermediates and degradation products of this compound is crucial for monitoring its synthesis, stability, and environmental fate. Various analytical methods, primarily centered around chromatography, are employed for this purpose due to their sensitivity and selectivity for specific sulfur-containing compounds.

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or an Atomic Emission Detector (AED), GC provides excellent sensitivity and selectivity for sulfur-containing species. antpedia.comresearchgate.net These detectors respond specifically to sulfur atoms, effectively ignoring the hydrocarbon matrix, which is essential when analyzing samples from complex environments like petroleum products or lubricants. researchgate.netchromforum.org The ASTM D5623 standard, for example, outlines the use of GC with sulfur-selective detection for analyzing sulfur compounds in light petroleum liquids. antpedia.comtajhizkala.ir This approach can be adapted to quantify this compound, its precursors like tertiary dodecyl mercaptan, and potential degradation products like smaller disulfides or thiols. atamankimya.comatamanchemicals.com

High-Performance Liquid Chromatography (HPLC) is another key method, particularly for less volatile or thermally sensitive compounds. researchgate.net HPLC can be used to monitor the formation of this compound during synthesis and to detect byproducts. researchgate.net For instance, in studies of similar organic disulfides, HPLC combined with Mass Spectrometry (HPLC-MS) has been used to identify and quantify degradation byproducts, such as sulfonic acids, that may form through oxidative pathways. researchgate.netfigshare.com In one study, this compound, as an expected oxidation product of Tertiary dodecyl mercaptan, was detected at concentrations of 0.2-0.3 mg/L, with a quantification limit around 0.1 mg/L, demonstrating the sensitivity of these methods. atamankimya.comatamanchemicals.com

These analytical techniques allow for the detailed study of reaction kinetics and degradation mechanisms. By quantifying the appearance of products and the disappearance of reactants over time, researchers can build a comprehensive profile of the compound's chemical behavior.

| Analytical Method | Detector/Technique | Application | Typical Analytes | Research Findings/Capabilities |

| Gas Chromatography (GC) | Sulfur Chemiluminescence Detector (SCD), Atomic Emission Detector (AED) | Quantification of volatile sulfur compounds in complex matrices. antpedia.comresearchgate.net | This compound, Tertiary dodecyl mercaptan, other thiols and disulfides. | High selectivity for sulfur; can determine individual sulfur species at levels of 0.1 to 100 mg/kg. tajhizkala.ir |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS), UV-Vis | Separation and quantification of non-volatile or thermally labile intermediates and degradation products. researchgate.netfigshare.com | This compound, organic polysulfides, sulfonic acids. | Can detect byproducts in synthesis reactions and degradation products like sulfonic acids from oxidative pathways. researchgate.netfigshare.com |

| Solid Phase Extraction (SPE) - HPLC | HPLC-MS or HPLC-UV | Pre-concentration and cleanup of samples prior to analysis for trace-level detection. researchgate.net | Degradation products in plating baths or environmental samples. | Enables monitoring of diagnostic peaks and quantification of byproducts in complex solutions. researchgate.net |

Table 2: Summary of Methods for Quantifying Reaction Intermediates and Degradation Products.

Environmental Research and Fate Studies of Di Tert Dodecyl Disulfide

Environmental Persistence and Biodegradation Assessment

The persistence of Di-tert-dodecyl disulfide in the environment is largely governed by its susceptibility to biotic and abiotic degradation processes. Its molecular structure, characterized by a disulfide bond (-S-S-) flanked by two bulky tertiary dodecyl groups, significantly influences its stability and degradation potential.

Specific experimental data on the biodegradation of this compound is limited in publicly available scientific literature. However, predictions from computational models and data from related compounds provide insights into its likely behavior.

Aqueous Environments: Predictive models suggest that this compound is not readily biodegradable. thegoodscentscompany.com In a simulated wastewater treatment plant, the total estimated biodegradation is only 0.78%. thegoodscentscompany.com This resistance to microbial degradation is attributed to its highly branched structure, which causes steric hindrance, impeding enzymatic attacks that would typically break down simpler, linear disulfides. While some bacteria, like Bacillus cereus GIGAN2, have been shown to degrade simpler disulfides such as dimethyl disulfide, the complexity of DTDD makes it a more recalcitrant molecule. gdut.edu.cn Studies on a related compound, Di-tert-dodecyl Polysulfide, showed 0% aerobic biodegradability over a 28-day period, further suggesting the persistence of such complex alkyl sulfur compounds in aquatic systems. cpchem.com

Soil Environments: The fate of this compound in soil is dominated by its strong tendency to adsorb to soil organic matter. thegoodscentscompany.com This process, detailed in section 6.2.1, significantly reduces its bioavailability to microorganisms, thereby limiting the potential for biodegradation. While soil microorganisms are capable of degrading a wide range of organic pollutants, the combination of low bioavailability and molecular recalcitrance suggests that DTDD is likely to be highly persistent in soil environments. thegoodscentscompany.combiosolids.com.au

Several environmental and chemical factors can influence the rate at which this compound degrades.

Oxidation: The compound is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This is a potential abiotic degradation pathway. In the atmosphere, DTDD is predicted to degrade rapidly through reactions with hydroxyl radicals, with an estimated half-life of approximately 0.043 days (about 1 hour). thegoodscentscompany.com However, this rapid degradation is only relevant for the fraction of the compound that partitions to the atmosphere. The compound's sensitivity to oxidation has also been noted in other contexts, such as its degradation during the processing of tea.

Steric Hindrance: The bulky tert-dodecyl groups are a key factor limiting degradation. They physically block access to the disulfide bond, which is the likely point of enzymatic attack for biodegradation. Research comparing DTDD to smaller disulfides like Di-tert-butyl disulfide confirms that these bulky groups slow down reaction kinetics.

Temperature and pH: While specific studies on DTDD are lacking, research on other organic disulfides has shown that temperature and pH can significantly affect biodegradation rates. For instance, the biodegradation of dimethyl disulfide by Bacillus cereus GIGAN2 was optimal at a temperature of 30°C and a neutral pH of 7.0. gdut.edu.cn It is plausible that similar factors would influence the degradation of DTDD, should a capable microbial consortium be present.

Moisture: Material safety data sheets indicate that the compound is sensitive to moisture, which could suggest that hydrolysis may be a possible, albeit likely slow, degradation pathway. chemsrc.com However, predictive models were unable to estimate rate constants for aqueous hydrolysis for this structure. thegoodscentscompany.com

Adsorption and Distribution in Environmental Compartments

The physical and chemical properties of this compound, particularly its high molecular weight and hydrophobicity, dictate how it partitions among different environmental compartments like water, soil, and air.

Predictive modeling provides the primary source of information on the partitioning behavior of this compound.

Soil and Sediment Adsorption: The compound is expected to have extremely low mobility in soil. The EPI Suite™ model estimates a very high soil adsorption coefficient (Koc), with Log Koc values ranging from 7.027 to 10.814. thegoodscentscompany.com This indicates that upon release to the environment, this compound will strongly and preferentially adsorb to soil and sediment particles rather than remaining dissolved in water. thegoodscentscompany.com The Level III Fugacity Model corroborates this, predicting that if released, approximately 81.8% of the compound's mass will partition to soil. thegoodscentscompany.com This strong adsorption is the dominant process in its environmental distribution, as demonstrated in wastewater treatment models where 93.26% of the compound is removed through adsorption to sludge. thegoodscentscompany.com

| Environmental Compartment | Mass Amount (%) | Half-Life (hours) |

|---|---|---|

| Soil | 81.8 | 1800 |

| Water | 18.1 | 900 |

| Air | 0.0475 | 1.03 |

| Sediment | 0.0795 | 8100 |

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through consuming contaminated food. The potential for this compound to bioaccumulate is a key consideration for its ecological risk.

Model Predictions: There are conflicting predictions regarding the bioaccumulation potential of DTDD. A regression-based method predicts a low bioconcentration factor (BCF) with a Log BCF of 0.500 (BCF = 3.162 L/kg), suggesting a low potential for bioaccumulation from water. thegoodscentscompany.com However, the Arnot-Gobas model, which considers metabolism, predicts a higher bioaccumulation factor (BAF) for upper-trophic level organisms, with a Log BAF of 2.757 (BAF = 571.4), indicating a potential for bioaccumulation. thegoodscentscompany.com This model also estimates a very long biotransformation half-life of 386.5 days in organisms, which would favor accumulation. thegoodscentscompany.com

Data from Related Compounds: An experimental study on the related compound Di-tert-dodecyl Polysulfide found that it did not bioaccumulate in carp. cpchem.com Conversely, a screening assessment of the precursor, tert-dodecyl mercaptan, classified it as having a moderate potential for bioaccumulation. canada.ca Given the conflicting model results and the lack of direct experimental data for DTDD, its precise bioaccumulation potential remains uncertain.

| Parameter | Predicted Value | Method |

|---|---|---|

| Log BCF | 0.500 (BCF = 3.162) | Regression-based |

| Log BAF (upper trophic) | 2.757 (BAF = 571.4) | Arnot-Gobas Model |

| Biotransformation Half-Life | 386.5 days | Arnot-Gobas Model |

| Log Koc (Soil Adsorption) | 7.027 - 10.814 | MCI & Kow methods |

| Atmospheric OH Half-Life | 0.043 Days | AopWin v1.92 |

Environmental Release Pathways and Mitigation Strategies

Understanding the sources of this compound release is crucial for developing effective mitigation strategies to minimize its environmental impact.

Release Pathways: The primary pathways for environmental release are associated with its industrial production and use. It is used in the synthesis of other chemicals and as an additive in lubricants and polymers. atamankimya.com Releases can occur from manufacturing facilities, during transportation, and through the lifecycle of products containing it. A tangible example of this is the detection of this compound as an additive in plastic debris collected from marine environments, indicating that leaching from consumer and industrial products is a significant release pathway. researchgate.net Industrial wastewater discharges are another potential route into aquatic ecosystems. hilarispublisher.com

Mitigation Strategies: Mitigation strategies for this compound are generally focused on proper disposal and waste management. The recommended disposal method for the chemical is controlled incineration at a licensed chemical destruction plant. chemsrc.comchemicalbook.com For industrial releases, preventing the material from entering drains and waterways is a primary precaution. cpchem.comchemicalbook.com In case of spills, the material should be absorbed and collected in suitable, closed containers for disposal. chemicalbook.com Given its very high adsorption to sludge in wastewater treatment, conventional treatment plants can effectively remove the compound from the water phase, but this results in its concentration in biosolids, which then require careful management. thegoodscentscompany.combiosolids.com.au For air emissions of related sulfur compounds, such as carbon disulfide, activated carbon systems have been proven effective, which could be a potential strategy if significant air releases of DTDD were identified. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.